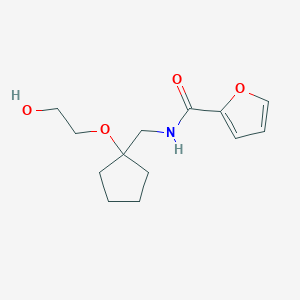
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C13H19NO4 and its molecular weight is 253.298. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Furan derivatives, in general, are known to interact with various biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Furan derivatives are known to exhibit a wide range of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .
Biological Activity
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H17NO4
- Molecular Weight : 251.28 g/mol
- IUPAC Name : this compound
This compound features a furan ring, which is known for its reactivity and ability to interact with various biological targets.
Interaction with Biological Targets
This compound is hypothesized to interact with specific receptors and enzymes in the body. Its hydroxyethoxy group may enhance solubility and bioavailability, facilitating its interaction with biological targets.
Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound can inhibit key enzymatic pathways involved in cell signaling and proliferation. For example, studies have shown that similar furan derivatives exhibit inhibitory effects on various kinases, which are critical for cancer cell growth and survival .
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to this compound. Notably, furan-based compounds have been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that a related compound significantly reduced cell viability in A431 vulvar epidermal carcinoma cells .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects may be attributed to its ability to modulate inflammatory pathways. Research has indicated that furan derivatives can inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .
Neuroprotective Properties
Emerging evidence suggests that this compound may possess neuroprotective properties. Similar compounds have been shown to protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential use in neurodegenerative diseases.
Case Study 1: Anticancer Activity Assessment
A recent study assessed the anticancer activity of this compound in vitro. The results indicated a dose-dependent inhibition of cell growth in several cancer cell lines, with an IC50 value suggesting significant potency against specific tumor types.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (Carcinoma) | 15 | Inhibition of EGFR signaling |
| MCF7 (Breast Cancer) | 20 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 18 | Cell cycle arrest |
Case Study 2: Anti-inflammatory Activity Evaluation
In another study, the anti-inflammatory effects were evaluated using a lipopolysaccharide (LPS)-induced model. The compound significantly reduced the levels of TNF-alpha and IL-6 in treated cells compared to controls.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 1500 | 1200 |
| Compound Treatment | 600 | 400 |
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c15-7-9-18-13(5-1-2-6-13)10-14-12(16)11-4-3-8-17-11/h3-4,8,15H,1-2,5-7,9-10H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAHRUFHPRJOKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CO2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














